molecular formula C18H18O4 B3333237 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- CAS No. 95156-77-7

9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-

Cat. No. B3333237
CAS RN: 95156-77-7
M. Wt: 298.3 g/mol
InChI Key: UXNBAVAJAVJLSQ-UHFFFAOYSA-N
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Description

9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-, also known as 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene, is a key intermediate in the synthesis of 9,10-dimethyl-9,10-ethanoanthracene-fused heterocycles such as diazoles and quinoxalines . These compounds have potential applications in organic optoelectronics .


Synthesis Analysis

The synthesis of 9,10-dimethyl-9,10-ethanoanthracene-based diazoles and quinoxalines involves the use of 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene as a key intermediate . This compound can be synthesized from 9,10-dihydro-9,10-ethanoanthracene .


Molecular Structure Analysis

The molecule adopts a butterfly-shaped roof structure with pseudo-C2v symmetry . The two aromatic rings form a dihedral angle of 130.61 (4) degrees .


Chemical Reactions Analysis

The combination of 9,10-dimethyl-9,10-ethanoanthracene with four amino groups provides access to target molecules . Multi-fold amination methodology derived from polyhalogen polyaromatics is often used to construct precursors for heterocycles .

Scientific Research Applications

Host-Guest Chemistry

Research has shown that derivatives of 9,10-Ethanoanthracene exhibit remarkable host capabilities for various guest molecules through recrystallization processes. Barton et al. (2023) explored the complementary host behavior of three anthracenyl-derived roof-shaped compounds, including dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate, for pyridine and methylpyridines, demonstrating their potential in selective guest inclusion and molecular recognition B. Barton, M. Caira, U. Senekal, E. Hosten, 2023.

Materials Science

In the realm of materials science, 9,10-Ethanoanthracene derivatives have been employed in the synthesis of intrinsically microporous polyimides with promising applications in gas separation. Ma and Pinnau (2018) synthesized ethanoanthracene-based dianhydrides used to prepare polyimides displaying high surface areas and gas permeabilities, underscoring the material's utility in enhancing gas separation technologies Xiaohua Ma, I. Pinnau, 2018.

Polymer Chemistry

In polymer chemistry, the modification of polyesters with bridged anthracene derivatives, including 9,10-dihydro-9,10-bis(hydroxymethyl)-9,10-ethanoanthracene, has been explored to improve physical properties such as glass transition temperatures. Klanderman and Faber (1968) demonstrated that these modifications could significantly enhance the thermal properties of polyesters, pointing to the potential for creating advanced materials with tailored characteristics B. H. Klanderman, J. W. Faber, 1968.

Molecular Electronics

Additionally, the synthesis of anthracenetetra(thioacetate) derivatives from 9,10-dimethyl-2,3,6,7-anthracenetetraol has opened avenues in molecular electronics and conducting metal-organic frameworks. Hu et al. (2016) reported the synthesis of these derivatives, highlighting their potential application in creating conducting pathways for electronic devices Huaiyuan Hu, Mayank Pratap Singh, Garima Singh Baghel, Gregory W. Dye, Deidra L. Gerlach, T. Vaid, 2016.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it’s worth noting that polycyclic aromatic hydrocarbons (PAHs) like this one have been widely studied due to their potential applications in organic optoelectronics .

Future Directions

The compound could be a suitable core to construct carbene ligands or polymer molecular sieves for supramolecular chemistry and membrane gas separation . It could also be potentially useful in the area of organic electronics and supramolecular chemistry .

properties

IUPAC Name

1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-17-3-4-18(2,11-7-15(21)13(19)5-9(11)17)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNBAVAJAVJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C3=CC(=C(C=C31)O)O)(C4=CC(=C(C=C24)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-
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9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-
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9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-

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